molecular formula C15H20N2O2 B2560377 N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbutanamide CAS No. 921773-44-6

N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbutanamide

Cat. No. B2560377
CAS RN: 921773-44-6
M. Wt: 260.337
InChI Key: OFTQIAUOORXKFE-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbutanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as EIO and is a derivative of indolin-2-one. EIO has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.

Scientific Research Applications

Anxiety Models and Biological Factors

Research by Bhattacharya et al. (1991) explored the anxiogenic activity of isatin (2,3-dioxoindole), a compound closely related to N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbutanamide, in rodents. Isatin, acting as a biological factor, demonstrated significant anxiogenic effects in various behavioral tests. This study supports the potential role of isatin and its derivatives in understanding stress and anxiety mechanisms, providing a basis for the therapeutic targeting of related disorders Bhattacharya, S., Mitra, S. K., & Acharya, S. (1991). Journal of Psychopharmacology.

Synthesis and Chemical Properties

Altukhov (2014) conducted a study on the synthesis and properties of N-[2-(benzoylamino) (2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, highlighting the significance of 2-oxoindoline derivatives in searching for biologically active compounds. The research emphasized the development of synthetic methods and the study of physicochemical characteristics of such compounds, underscoring the importance of N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbutanamide and similar molecules in medicinal chemistry Altukhov, O. (2014).

Anticancer Potential

Chaudhary et al. (2023) evaluated the anticancer activity of N(4)-alkyl substituted 5-methoxyisatin thiosemicarbazones, demonstrating the potential of 2-oxoindoline derivatives in cancer therapy. The study found moderate anticancer activity against various cancer cell lines, suggesting the role of these compounds in developing new cancer treatments Chaudhary, U., Gurung, V., & Pachakhan, S. T. (2023). Asian Journal of Chemistry.

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-17-13-6-5-12(8-11(13)9-15(17)19)16-14(18)7-10(2)3/h5-6,8,10H,4,7,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTQIAUOORXKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbutanamide

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